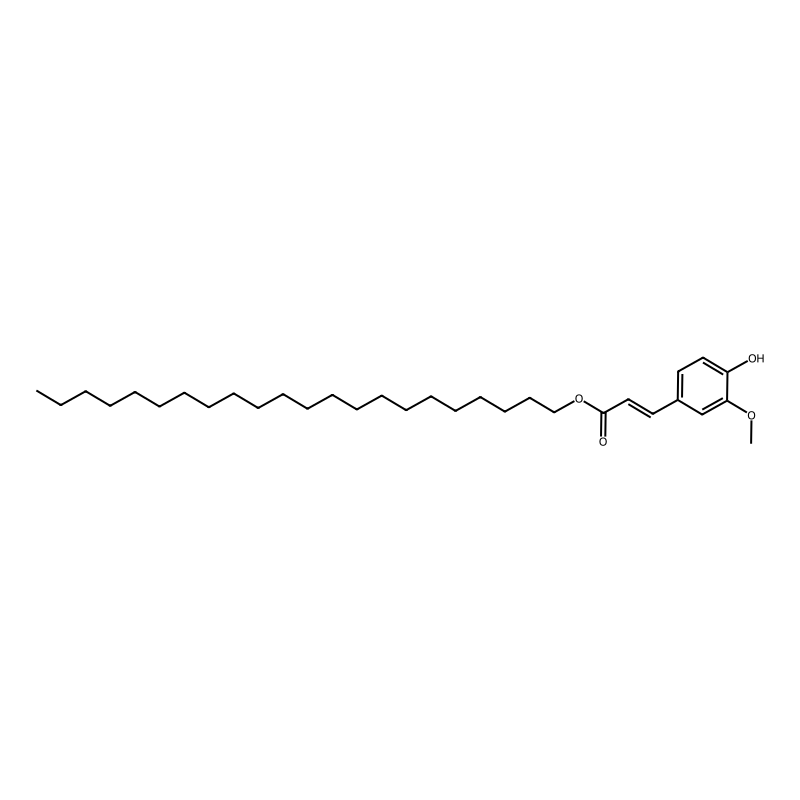Docosyl ferulate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antioxidant Activity:
Docosyl ferulate exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage cells and contribute to various health conditions.
- A study published in the journal Food Chemistry found that docosyl ferulate isolated from R. buchananii exhibited strong antioxidant activity [].
Anti-inflammatory Activity:
- A study published in the journal Biomedical Research investigated the anti-inflammatory effects of docosyl ferulate in lipopolysaccharide-induced inflammation in mice. The study found that docosyl ferulate treatment significantly reduced inflammatory markers [].
Other Potential Applications:
In addition to the above, docosyl ferulate is being investigated for its potential effects in other areas, including:
Docosyl ferulate is an ester derived from ferulic acid and docosanol, characterized by the chemical formula and a molecular weight of approximately 510.76 g/mol. The compound is known for its potential applications in pharmaceuticals and food industries, particularly due to its antioxidant properties. Docosyl ferulate features a long-chain fatty alcohol (docosanol) linked to ferulic acid, which is a phenolic compound widely recognized for its health benefits, including anti-inflammatory and antioxidant effects .
The primary reaction for synthesizing docosyl ferulate involves the esterification of ferulic acid with docosanol. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions. The general reaction can be represented as follows:
In this process, the hydroxyl group of ferulic acid reacts with the carboxyl group of docosanol, resulting in the formation of the ester bond and the elimination of water.
Docosyl ferulate exhibits significant biological activity, particularly as an antioxidant. It has been shown to inhibit lipid oxidation, which is crucial in preventing rancidity in food products. Research indicates that compounds like docosyl ferulate can enhance oxidative stability in various emulsions, thereby improving shelf life and nutritional quality . Additionally, derivatives of ferulic acid have demonstrated antiviral properties, suggesting potential therapeutic applications against viral infections .
The synthesis of docosyl ferulate can be achieved through several methods:
- Esterification: The most common method involves the direct esterification of ferulic acid with docosanol using a suitable solvent (e.g., toluene or dichloromethane) and a catalyst.
- Continuous Flow Reactors: In industrial applications, continuous flow reactors may be used to enhance efficiency and yield while minimizing environmental impact through the use of green chemistry principles.
- Recrystallization and Chromatography: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate high-purity docosyl ferulate from reaction mixtures.
Docosyl ferulate has various applications across multiple fields:
- Food Industry: Utilized as an antioxidant to prevent lipid oxidation in food products.
- Pharmaceuticals: Potential use in formulations aimed at enhancing skin health and reducing inflammation.
- Cosmetics: Incorporated into skincare products for its antioxidant properties that protect against oxidative stress .
Studies on docosyl ferulate's interactions focus primarily on its role as an antioxidant. It has been observed that lipophilized esters of ferulic acid, including docosyl ferulate, can synergistically enhance antioxidant effects when combined with other compounds. This interaction is particularly significant in oil-in-water emulsions where these esters can influence stability and shelf life by altering their partitioning behavior within the emulsion phases .
Several compounds share structural similarities with docosyl ferulate, primarily other alkyl esters of ferulic acid. Here are some notable examples:
Docosyl ferulate stands out due to its longer carbon chain, which contributes to its unique solubility and efficacy as an antioxidant compared to shorter-chain counterparts.








